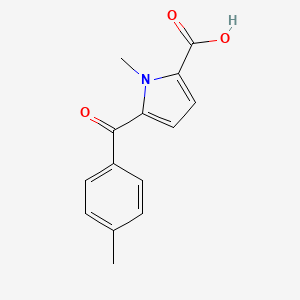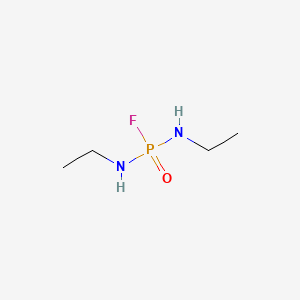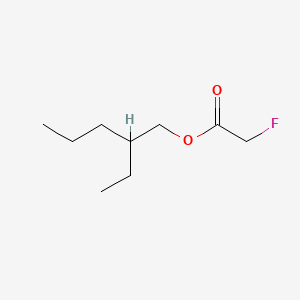
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl is a chemical compound known for its reactivity and potential applications in various scientific fields. It is derived from 4-aminobiphenyl, a compound with significant biological and chemical importance. The presence of trifluoroacetyl and acetoxy groups in its structure enhances its reactivity, making it a valuable compound for research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl typically involves the reaction of 4-aminobiphenyl with trifluoroacetic anhydride and acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Reaction with Trifluoroacetic Anhydride: 4-aminobiphenyl is reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Acetylation: The intermediate product is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine or other reduced forms.
Substitution: The acetoxy and trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential mutagenic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl involves its interaction with DNA and other biological molecules. The compound can form adducts with DNA, leading to mutations and other genetic alterations. These interactions are mediated by the reactive functional groups present in the compound, which can form covalent bonds with nucleophilic sites on DNA .
類似化合物との比較
Similar Compounds
4-Aminobiphenyl: The parent compound from which N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl is derived.
N-Hydroxy-4-aminobiphenyl: A metabolite of 4-aminobiphenyl that also forms DNA adducts and has mutagenic properties.
N-Acetoxy-4-aminobiphenyl: Another derivative of 4-aminobiphenyl with similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of both trifluoroacetyl and acetoxy groups, which enhance its reactivity and make it a valuable compound for various research applications. Its ability to form stable DNA adducts and its potential mutagenic effects distinguish it from other similar compounds .
特性
CAS番号 |
78281-05-7 |
|---|---|
分子式 |
C16H12F3NO3 |
分子量 |
323.27 g/mol |
IUPAC名 |
(4-phenyl-N-(2,2,2-trifluoroacetyl)anilino) acetate |
InChI |
InChI=1S/C16H12F3NO3/c1-11(21)23-20(15(22)16(17,18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChIキー |
WKUHXEOAHIQDJY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)ON(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)




![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)



![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)


